5-Chloro-1H-indazole
Overview
Description
5-chloro-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Mechanism of Action
Target of Action
5-Chloro-1H-indazole is a derivative of the heterocyclic compound indazole . Indazole derivatives have been shown to target a variety of proteins and enzymes, including tyrosine kinase and serine/threonine kinases . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and metabolism. One specific derivative, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, has demonstrated inhibitory effects on cell growth .
Mode of Action
The mode of action of this compound involves its interaction with its target proteins or enzymes, leading to changes in their activity. For instance, indazole derivatives have been shown to inhibit the activity of kinases . This inhibition can disrupt the signaling pathways regulated by these kinases, potentially leading to effects such as reduced cell growth .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those regulated by its target proteins or enzymes. For example, the inhibition of kinases can affect a variety of signaling pathways, including those involved in cell growth and inflammation . The specific effects would depend on the particular targets of the this compound derivative .
Result of Action
The result of this compound’s action would depend on its specific targets and the pathways they regulate. For example, the derivative 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide has been shown to inhibit cell growth, suggesting potential anticancer activity .
Biochemical Analysis
Biochemical Properties
5-Chloro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain protein kinases, which are crucial in regulating cell signaling pathways. Additionally, it interacts with enzymes involved in the synthesis and degradation of nucleic acids, thereby affecting gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of protein kinases by binding to their active sites, preventing substrate phosphorylation. This inhibition can lead to changes in downstream signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects, such as sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit the growth of cancer cells without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and elimination from the body. For instance, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence the overall effect of this compound on the body. Additionally, this compound can affect metabolic flux and metabolite levels, thereby influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can be transported across cell membranes by specific transporters and can bind to various proteins within the cell. This binding can influence its localization and accumulation within different cellular compartments. For example, this compound can accumulate in the nucleus, where it can interact with DNA and other nuclear proteins, affecting gene expression and cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can affect mitochondrial function and induce apoptosis. Additionally, it can be targeted to the endoplasmic reticulum, where it can influence protein synthesis and folding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For example, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method involves the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent .
Industrial Production Methods
Industrial production of this compound typically involves metal-catalyzed reactions to ensure high yields and minimal byproducts. For instance, a Cu(OAc)2-catalyzed reaction using 2-(methylamino)benzonitrile and an organometallic reagent can form N–N bonds in DMSO under an O2 atmosphere, resulting in a variety of 1H-indazoles .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound-3-carboxylic acid , while substitution reactions can yield various 5-substituted indazole derivatives .
Scientific Research Applications
5-chloro-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, such as antimicrobial and anticancer properties.
Industry: It serves as an intermediate in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 5-chloro-1H-indazole include:
1H-indazole: The parent compound without the chlorine substitution.
2H-indazole: A tautomeric form of indazole.
5-bromo-1H-indazole: A bromine-substituted derivative.
Uniqueness
The presence of the chlorine atom at the 5-position of this compound imparts unique chemical properties, such as increased reactivity and potential for further functionalization. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
5-chloro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNCILPDWNBPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220091 | |
Record name | 1H-Indazole, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698-26-0 | |
Record name | 5-Chloro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indazole, 5-chloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indazole, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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